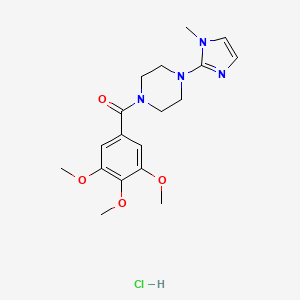

N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

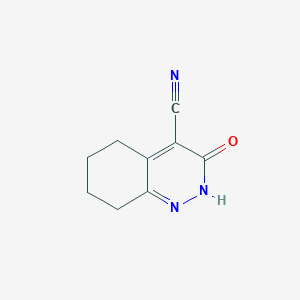

The compound N-(2-fluorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide 1,1-dioxide is a structurally complex molecule that may be related to various research areas, including organic synthesis, crystallography, and medicinal chemistry. While the provided papers do not directly discuss this compound, they offer insights into similar compounds that can help us infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with basic building blocks and progressing through a series of reactions to achieve the desired complex structure. For instance, the synthesis of (S)-N-(2-oxoazepan-3-yl)biphenyl-4-carboxamide involves the reaction of (S)-α-amino-Δ-caprolactam with 4-phenyl-benzoyl chloride, followed by further reactions to produce polyamides . This suggests that the synthesis of this compound might also involve the use of an amine and an acyl chloride as starting materials, with possible cyclization steps to form the thiazepane ring.

Molecular Structure Analysis

The molecular structure of compounds can be determined using various spectroscopic methods and X-ray crystallography. For example, the structure of the title compound in paper was elucidated using 1H NMR, 13C NMR, HRMS, and X-ray single-crystal diffraction. These techniques could similarly be applied to determine the molecular structure of this compound, providing detailed information about its atomic arrangement and stereochemistry.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. The presence of the N-oxide oxygen atom in the compound discussed in paper acts as a hydrogen bonding acceptor, which could imply that similar oxygen-containing functional groups in this compound may also participate in hydrogen bonding, affecting its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

Physical and chemical properties such as polymorphism, solubility, and stability are crucial for understanding a compound's behavior under different conditions. The temperature-dependent polymorphism observed in the compound from paper suggests that this compound might also exhibit polymorphism, which could have implications for its storage, formulation, and application in various fields. The crystallographic data, such as space group and cell parameters, provide insights into the solid-state properties of these compounds, which can be correlated with their physical properties like density and melting point.

Aplicaciones Científicas De Investigación

1. Kinase Inhibition

A study by Schroeder et al. (2009) explored substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated significant tumor stasis in specific cancer models following oral administration, highlighting their potential in cancer treatment research (Schroeder et al., 2009).

2. Radioligand Development

Matarrese et al. (2001) focused on the development of novel quinoline-2-carboxamide derivatives as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds showed high specific binding to PBR in various organs, suggesting their usefulness in PET imaging studies (Matarrese et al., 2001).

3. Gene Expression Inhibition

Palanki et al. (2000) investigated N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide and its analogs as inhibitors of NF-kappaB and AP-1 transcription factors. These compounds showed potential for oral bioavailability and were studied for cell-based activity, highlighting their importance in genetic research (Palanki et al., 2000).

4. Antipathogenic Activity

Limban et al. (2011) synthesized acylthioureas with significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings indicate the potential of such compounds in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

5. Organogelator Development

Loiseau et al. (2002) developed a highly fluorinated bis-benzamide that acts as an organogelator, gelating substances like isopropanol and perfluorotributylamine. This study contributes to the understanding of gelation processes and the development of new gelator materials (Loiseau et al., 2002).

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes involved in key biological processes

Mode of Action

The exact mode of action of the compound is currently unknown. Based on its structural similarity to other active compounds, it is hypothesized that it may interact with its targets by forming covalent or non-covalent bonds, leading to changes in the target’s function . The compound’s interaction with its targets could potentially alter their activity, leading to downstream effects on cellular processes.

Biochemical Pathways

Given its potential interaction with proteins or enzymes, it could affect various biochemical pathways, including those involved in cell signaling, metabolism, or gene expression

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, the compound could potentially influence cell growth, differentiation, or survival . Further experimental studies are needed to determine the specific molecular and cellular effects of this compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s activity could be affected by the pH of the cellular environment, as pH can influence the ionization state of the compound and its targets, potentially affecting their interaction . Similarly, temperature can influence the compound’s stability and its diffusion rate within the body .

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c19-15-8-4-5-9-16(15)20-18(22)21-11-10-17(25(23,24)13-12-21)14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKMPYNCBWKOGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-chlorobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B3017763.png)

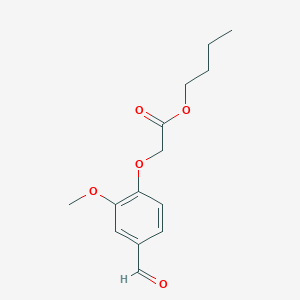

![2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3017764.png)

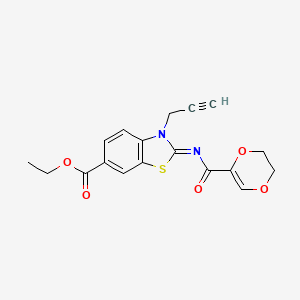

![5-nitro-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B3017765.png)

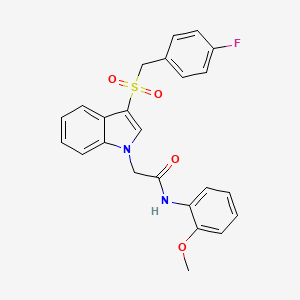

![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B3017772.png)